

Application Notes and Protocols for Cloning and Expression of Recombinant CPK20 Protein

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Compound of Interest		
Compound Name:	CPK20	
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Introduction

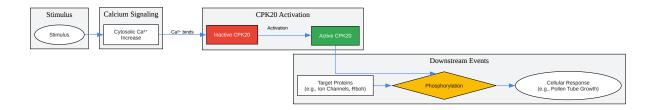
Calcium-Dependent Protein Kinases (CPKs) are crucial sensor-transducers in the calcium signaling pathways of plants, playing significant roles in various physiological processes, including growth, development, and stress responses.[1] **CPK20**, in particular, has been identified as a key component in processes such as pollen tube growth.[1] The production of pure, active recombinant **CPK20** protein is essential for detailed biochemical and structural analyses, functional studies, and for screening potential inhibitors or modulators in drug development.

These application notes provide a comprehensive protocol for the cloning, expression, and purification of recombinant **CPK20** protein, primarily using the Escherichia coli expression system, which is often chosen for its cost-effectiveness and ease of manipulation.[2]

CPK20 Signaling Pathway

Calcium ions (Ca²⁺) are vital second messengers in plant cells. CPKs act as sensors for changes in cytosolic Ca²⁺ concentrations. Upon binding to Ca²⁺, **CPK20** undergoes a conformational change, leading to its activation. The activated kinase then phosphorylates downstream target proteins, initiating a signaling cascade that regulates cellular responses.





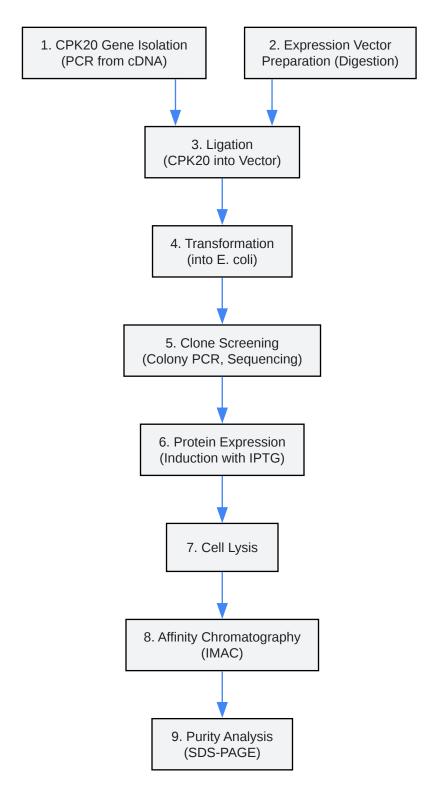
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Caption: CPK20 signaling pathway illustrating its activation by calcium and downstream effects.

Experimental Workflow Overview

The overall process for producing recombinant **CPK20** involves several key stages, from obtaining the gene of interest to purifying the final protein product. This workflow ensures a systematic approach to achieving high-yield and high-purity recombinant **CPK20**.





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Caption: Workflow for recombinant **CPK20** cloning, expression, and purification.

Data Presentation



Table 1: Optimization of Recombinant CPK20

Expression in E. coli BL21(DE3)

Condition	IPTG Concentration (mM)	Induction Temperature (°C)	Induction Time (hours)	Soluble Protein Yield (mg/L of culture)
1	0.1	37	4	2.5
2	0.5	37	4	3.1
3	1.0	37	4	2.8 (Inclusion bodies observed)
4	0.1	25	16	5.2
5	0.5	25	16	6.8
6	0.1	18	24	8.5
7	0.5	18	24	9.1

Note: These are representative data. Actual yields may vary.

Table 2: Purification Summary of Recombinant His-

tagged CPK20

Purification Step	Total Protein (mg)	CPK20 Activity (Units)	Specific Activity (Units/mg)	Yield (%)	Purification Fold
Cell Lysate	250	1250	5	100	1
IMAC Elution	8.5	1105	130	88.4	26
Size Exclusion	6.2	1023	165	81.8	33

Note: These are representative data. Activity units are arbitrary and depend on the assay used.



Experimental Protocols Cloning of CPK20 Gene into an Expression Vector

This protocol describes the amplification of the **CPK20** coding sequence from a cDNA library and its insertion into a pET-based expression vector containing an N-terminal His-tag.[3]

Materials:

- Plant cDNA library
- CPK20-specific forward and reverse primers with restriction sites (e.g., Ndel and Xhol)
- High-fidelity DNA polymerase
- pET-28a(+) vector
- · Restriction enzymes (Ndel and Xhol) and corresponding buffer
- T4 DNA Ligase and buffer
- DH5α competent E. coli cells
- LB agar plates with kanamycin (50 μg/mL)

Protocol:

- PCR Amplification:
 - Set up a PCR reaction to amplify the **CPK20** coding sequence.
 - Forward Primer (with Ndel site): 5'-CATATGA...[CPK20 start]-3'
 - Reverse Primer (with Xhol site): 5'-CTCGAGT...[CPK20 end, no stop codon]-3'
 - Use a high-fidelity polymerase and follow the manufacturer's recommended cycling conditions.
 - Analyze the PCR product on a 1% agarose gel to confirm the expected size.



- Vector and Insert Digestion:
 - Purify the PCR product using a PCR purification kit.
 - Digest 1-2 μg of the purified PCR product and 1 μg of the pET-28a(+) vector with Ndel and Xhol for 2-3 hours at 37°C.[3]
 - Purify the digested vector and insert by gel extraction.[4]
- Ligation:
 - Set up a ligation reaction with the digested vector and insert, typically at a 1:3 molar ratio.
 - Add T4 DNA ligase and incubate at 16°C overnight or at room temperature for 2-4 hours.
- Transformation:
 - \circ Transform 50 μ L of competent DH5 α E. coli cells with 5-10 μ L of the ligation mixture using the heat shock method.[2]
 - Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.
- Screening:
 - Select several colonies and perform colony PCR using the CPK20-specific primers to screen for positive clones.
 - Inoculate positive colonies into liquid LB medium with kanamycin and grow overnight.
 - Isolate the plasmid DNA using a miniprep kit.
 - Verify the correct insertion and sequence of the CPK20 gene by Sanger sequencing.[4]

Expression of Recombinant CPK20

This protocol outlines the induction of **CPK20** expression in E. coli BL21(DE3).

Materials:



- Verified pET-28a-CPK20 plasmid
- BL21(DE3) competent E. coli cells
- LB medium with kanamycin (50 μg/mL)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

- Transformation: Transform BL21(DE3) competent cells with the pET-28a-CPK20 plasmid.
 Plate on LB-kanamycin plates and incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 10 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.
- Large-Scale Culture: Inoculate 1 L of LB medium with kanamycin with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[2]
- Expression: Continue to incubate the culture at 18°C for 16-24 hours with shaking. Lowering the temperature can improve protein solubility.[2]
- Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Purification of Recombinant CPK20

This protocol details the purification of His-tagged **CPK20** using Immobilized Metal Affinity Chromatography (IMAC).[5]

Materials:

Cell pellet from 1 L culture



- Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
- Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
- Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
- Ni-NTA affinity resin
- Chromatography column

Protocol:

- Cell Lysis:
 - Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
 - Incubate on ice for 30 minutes.
 - Lyse the cells by sonication on ice until the suspension is no longer viscous.
 - Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
 [6]
- Affinity Chromatography:
 - Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer (without lysozyme/PMSF).[6]
 - Load the clarified lysate onto the column.
 - Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
 - Elute the His-tagged **CPK20** protein with 5-10 column volumes of Elution Buffer. Collect fractions.
- Analysis and Further Purification:



- Analyze the collected fractions by SDS-PAGE to identify those containing pure CPK20.
- Pool the pure fractions.
- If higher purity is required, perform further purification steps such as size-exclusion chromatography to remove aggregates or ion-exchange chromatography.[6][7]
- Dialyze the final protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

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